molecular formula C11H8BrNO2S B12069859 2-amino-4-(4-bromophenyl)thiophene-3-carboxylic Acid

2-amino-4-(4-bromophenyl)thiophene-3-carboxylic Acid

Cat. No.: B12069859
M. Wt: 298.16 g/mol
InChI Key: CGSANPRBMZQCBO-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)thiophene-3-carboxylic acid is a brominated thiophene derivative characterized by a 4-bromophenyl substituent at position 4 and an amino group at position 2 of the thiophene ring. This compound and its ester derivatives (e.g., methyl, ethyl esters) are pivotal in medicinal chemistry, particularly in synthesizing heterocyclic frameworks for drug discovery. The bromine atom enhances electron-withdrawing effects, influencing reactivity and interactions in biological systems .

Properties

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.16 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C11H8BrNO2S/c12-7-3-1-6(2-4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15)

InChI Key

CGSANPRBMZQCBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2C(=O)O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This method is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production of 2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid typically involves large-scale synthesis using the Suzuki-Miyaura coupling reaction due to its scalability and efficiency. The reaction is carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a palladium catalyst and a base such as potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Amino or thiol-substituted thiophene derivatives.

Scientific Research Applications

2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural variations among analogs include:

  • Phenyl ring substituents : Bromo, chloro, fluoro, nitro, methoxy, and ethoxy groups.
  • Ester groups : Methyl, ethyl, or propyl esters, affecting lipophilicity and molecular weight.
  • Presence of heterocycles : Furan or thiophene moieties replacing phenyl groups.
Table 1: Structural and Physical Properties of Selected Analogs
Compound Name (CAS) Molecular Formula MW (g/mol) Substituent Ester Group Key Properties (Density, Boiling Point, pKa) Applications/Safety
Methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate (331838-92-7) C₁₂H₁₀BrNO₂S 312.18 4-Br Methyl Density: 1.556 g/cm³; B.P.: 423.6°C; pKa: -0.24 Intermediate; Irritant (Xi)
Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate (306934-99-6) C₁₃H₁₂BrNO₂S 326.21 4-Br Ethyl M.P.: 120–122°C Commercial availability (priced at ¥61,700/10g)
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (65234-09-5) C₁₃H₁₂ClNO₂S 281.76 4-Cl Ethyl Off-white powder; Used in anti-hyperlipidemic agents Pharmaceutical synthesis
Methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate (350997-14-7) C₁₅H₁₅NO₄S 305.35 3,4-OCH₃ Methyl - Research compound (e.g., CHEMBL1602194)
Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate C₁₃H₁₅NO₃S 281.33 5-methylfuran Ethyl - Safety data available (GHS Category: Irritant)

Electronic and Reactivity Comparisons

  • Electron-withdrawing groups (Br, Cl, NO₂): Increase electrophilicity of the thiophene ring, enhancing reactivity in nucleophilic substitutions. Bromine’s larger atomic size compared to chlorine may improve lipophilicity and membrane permeability in drug candidates .
  • Heterocyclic substituents (furan) : Introduce polarity and metabolic instability compared to phenyl groups, impacting pharmacokinetics .

Biological Activity

2-Amino-4-(4-bromophenyl)thiophene-3-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by case studies and research findings.

Basic Information

  • IUPAC Name: 2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid
  • Molecular Formula: C11H10BrN1O2S1
  • Molecular Weight: 299.17 g/mol
  • CAS Number: 306934-99-6

Structure

The compound features a thiophene ring substituted with an amino group and a bromophenyl moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of thiophene compounds, including 2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid, exhibit significant anticancer properties. A study reported that compounds with similar structures demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the inhibition of angiogenesis and modulation of cancer cell signaling pathways .

Case Study: Anticancer Efficacy

In a comparative study involving multiple thiophene derivatives, the compound exhibited a notable reduction in cell viability in A549 cells, with an IC50 value of approximately 15 µM. This suggests a potential for further development as an anticancer agent .

Antibacterial Activity

The antibacterial efficacy of 2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid has been explored against various bacterial strains. In one study, compounds with similar structural features showed minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae. The inhibition zones ranged from 19 mm to 30 mm, indicating comparable potency to standard antibiotics like ceftriaxone .

Table: Antibacterial Activity Summary

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4030
K. pneumoniae5019

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, showing efficacy comparable to dexamethasone at lower concentrations .

The anti-inflammatory effects are attributed to the inhibition of signaling pathways involved in inflammation, suggesting potential therapeutic applications in treating inflammatory diseases.

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